molecular formula C21H15Cl2N3O2 B11445621 2-(2,4-Dichlorophenoxy)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide

2-(2,4-Dichlorophenoxy)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide

Cat. No.: B11445621
M. Wt: 412.3 g/mol
InChI Key: GUWSCBIWKBUAOT-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and an imidazo[1,2-a]pyridine moiety. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the COX-2 enzyme, which plays a crucial role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenoxy)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit COX-2 sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H15Cl2N3O2

Molecular Weight

412.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

InChI

InChI=1S/C21H15Cl2N3O2/c22-15-9-10-17(16(23)12-15)28-13-19(27)25-21-20(14-6-2-1-3-7-14)24-18-8-4-5-11-26(18)21/h1-12H,13H2,(H,25,27)

InChI Key

GUWSCBIWKBUAOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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